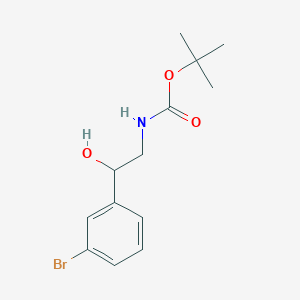

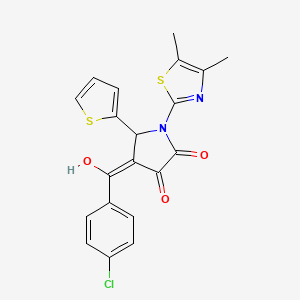

N1-(2-(1H-吡唑-1-基)-2-(噻吩-2-基)乙基)-N2-(2-(环己-1-烯-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential therapeutic applications. In the context of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, similar compounds have been synthesized through various methods. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by a ring closure reaction of phenyl-1-(thiophen-2-yl)prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another related synthesis involved the reaction of a bis-pyrazole-thiazole compound with hydrazonoyl halides to produce a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety . These methods highlight the versatility of pyrazole chemistry and the potential routes that could be explored for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, the synthesized compounds in the studies were characterized by IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, single crystal X-ray diffraction studies have been used to confirm the 3D molecular structure of a novel pyrazole derivative, which is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be applied to determine the molecular structure of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide and to understand its stability and conformation.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the reactions they undergo. For instance, the reaction of a bis-pyrazole-thiazole compound with ethyl chloroacetate afforded a bis-thiazolone derivative, which upon further reaction with methyl glyoxalate produced another bis-thiazolone derivative . These reactions indicate the potential for pyrazole derivatives to participate in various chemical transformations, which could be explored for the compound to understand its reactivity and potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted through in silico methods and evaluated through experimental assays. Preclinical evaluation of the compounds includes in silico toxicity, blood-brain barrier, and human oral absorption prediction . Additionally, the antioxidant properties of a pyrazole derivative were assessed through DPPH and hydroxyl radical scavenging methods . These evaluations are crucial for understanding the pharmacokinetic profile and therapeutic potential of the compound .

科学研究应用

抗癌特性

研究表明,已合成并评估了上述化学结构的衍生物,特别是那些含有噻吩和吡唑部分的衍生物,以了解其抗癌活性。例如,合成了一系列双吡唑基噻唑,并根据光谱证据确定了它们的结构。这些化合物针对肝细胞癌细胞系进行了测试,结果显示几种衍生物具有有希望的抗癌活性 (Gomha、Edrees 和 Altalbawy,2016)。这表明所讨论的化学骨架可以作为开发新抗癌剂的有用模板。

抗菌活性

已经研究了含有磺酰胺部分的新型杂环化合物的抗菌活性,这些化合物在结构上与所讨论的化合物相关。这些研究旨在合成适合作为抗菌剂的新型杂环化合物,结果表明一些衍生物对各种细菌菌株表现出显着的抗菌活性 (Azab、Youssef 和 El-Bordany,2013)。这表明这些化学结构在促成新型抗菌剂的开发中具有潜力。

抗抑郁活性

已经合成并评估了含有噻吩和吡唑单元的化合物(类似于所提到的化合物)的抗抑郁活性。例如,合成了一系列苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-碳硫酰胺,并在临床前模型中显示出有希望的抗抑郁作用,突出了这些化合物在治疗抑郁症方面的治疗潜力 (Mathew、Suresh 和 Anbazhagan,2014)。

合成和表征

研究还集中在相关化合物的合成和表征上,探索它们的化学性质和潜在应用。例如,已经开发出针对源自相关化学结构的多官能取代杂环化合物的合成新方法,提供了对这些化合物在各个研究领域的化学反应性和潜在应用的见解 (Shams、Mohareb、Helal 和 Mahmoud,2010)。

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXRSHVKHXVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)

![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)